

What is the CCK1 receptor and its function

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An In-depth Technical Guide to the Cholecystokinin 1 (CCK1) Receptor Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A (alimentary) receptor, is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, particularly in the gastrointestinal (GI) system and the central nervous system (CNS).[1][2][3] Its endogenous ligand is the peptide hormone cholecystokinin (CCK). The CCK1 receptor is a key regulator of digestion, satiety, and pancreatic function.[4][5] It is distinguished from the CCK2 (or CCK-B) receptor by its high affinity for the sulfated forms of CCK, exhibiting a 500- to 1,000-fold greater affinity for sulfated CCK compared to non-sulfated CCK or gastrin. This selectivity makes it a critical target for therapeutic intervention in metabolic and gastrointestinal disorders.

Molecular Structure and Ligand Binding

The CCK1 receptor is a transmembrane protein with a structure characteristic of GPCRs, featuring seven hydrophobic transmembrane domains connected by intracellular and extracellular loops. The human CCK1 receptor gene is located on chromosome 4p15.1-p15.2.

Ligand binding is highly specific. The receptor's binding pocket recognizes the C-terminal heptapeptide amide of CCK, with a mandatory sulfated tyrosine residue for high-affinity interaction. Key amino acid residues within the receptor, such as Arginine-197, have been identified as crucial for interacting with the sulfate group of CCK. This structural requirement is



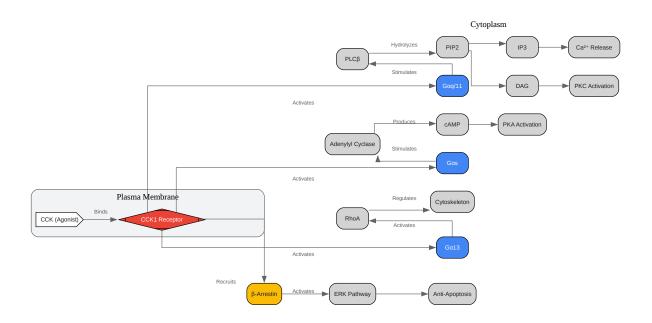
the basis for the receptor's ability to discriminate between CCK and gastrin, the latter of which is a weak agonist at the CCK1 receptor.

Signaling Pathways

Activation of the CCK1 receptor by an agonist initiates a complex network of intracellular signaling cascades through coupling with multiple heterotrimeric G proteins and other signaling molecules like β -arrestin. This promiscuous coupling allows the receptor to mediate a diverse range of cellular responses. The primary signaling pathways are:

- Gq/11 Pathway: This is the predominant signaling pathway for the CCK1 receptor. Activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to processes like pancreatic enzyme secretion and smooth muscle contraction.
- Gs Pathway: At higher agonist concentrations, the CCK1 receptor can also couple to Gαs. This stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway contributes to specific cellular functions, such as insulin secretion in pancreatic beta cells under high-glucose conditions.
- G13 Pathway: The CCK1 receptor has been shown to couple to Gα13, which results in the activation of the small GTPase RhoA. The RhoA pathway is involved in regulating the cytoskeleton.
- β-Arrestin Pathway: Upon agonist binding, the CCK1 receptor can recruit β-arrestin. This not only mediates receptor desensitization and internalization but also acts as a scaffold to initiate distinct signaling events, such as the late-phase activation of the ERK pathway, which has anti-apoptotic effects in pancreatic beta cells.





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Caption: CCK1 Receptor canonical signaling pathways.

Physiological Functions and Tissue Distribution

The CCK1 receptor mediates a wide array of physiological functions, primarily related to nutritional homeostasis.

Foundational & Exploratory





- Digestive System: It is a major physiological mediator of pancreatic enzyme secretion and smooth muscle contraction of the gallbladder. It also contributes to the regulation of gastrointestinal motility, including delaying gastric emptying and increasing colonic transit time.
- Appetite Regulation: CCK, acting through CCK1 receptors on vagal afferent neurons, is a crucial short-term satiety signal that helps terminate meals. Antagonists of the CCK1 receptor have been shown to increase food intake.
- Pancreatic β-Cell Function: In pancreatic islets, the CCK1 receptor is involved in regulating insulin secretion and protecting β-cells from apoptosis.
- Central Nervous System: Although less abundant than the CCK2 receptor in the brain, the CCK1 receptor is present in specific regions like the nucleus of the solitary tract, area postrema, and hypothalamus. In the CNS, it is involved in regulating satiety, and interacts with neurotransmitter systems, including dopamine and serotonin.

The expression of the CCK1 receptor is concentrated in peripheral tissues.



Tissue / System	Specific Location	Primary Function Mediated	References
Gastrointestinal Tract	Gallbladder (smooth muscle)	Contraction	
Pancreas (acinar cells, nerves)	Enzyme Secretion, Growth		
Stomach (chief cells, pylorus)	Gastric Emptying		
Intestine (myenteric plexus neurons)	Motility, Satiety Signaling		
Nervous System	Vagus Nerve (afferent neurons)	Satiety, Pancreatic Secretion	
Brain (specific nuclei)	Satiety, Dopamine Regulation		-
Endocrine System	Pancreatic Islets (β-cells)	Insulin Secretion	

Pharmacology

Numerous synthetic ligands have been developed to study and target the CCK1 receptor.

Table 1: Selected CCK1 Receptor Agonists



Compound	Туре	Affinity / Potency	Key Characteristics	References
CCK-8 (sulfated)	Endogenous Peptide	Ki ≈ 0.6-1 nM	Potent endogenous agonist.	
CCK-58	Endogenous Peptide	~5-fold lower affinity than CCK-8	Dominant circulating form of CCK.	
A-71623	Peptide Analog	Potent and selective	Suppresses food intake.	

| Caerulein | Peptide | CCK Receptor Agonist | Used to induce experimental pancreatitis. | |

Table 2: Selected CCK1 Receptor Antagonists

Compound	Туре	Affinity / Potency	Key Characteristics	References
Devazepide	Non-peptide	Potent and selective	Orally active, CNS- penetrant.	
Loxiglumide	Non-peptide	Potent and selective	Active in vivo, used in clinical studies for IBS.	
SR 27897	Non-peptide	Potent and selective	Well- characterized research tool.	
Dexloxiglumide	Non-peptide	ID50 = 1.14 mg/kg (rat)	Potent, competitive antagonist.	

| Rebamipide | Non-peptide | IC50 = 37.7 μ M | Inhibits [1251]BH-CCK-8S binding. | |



Experimental Protocols Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCK1 receptor, allowing for the determination of the compound's binding affinity (Ki).

Methodology:

- Membrane Preparation:
 - Culture cells stably expressing the human CCK1 receptor (e.g., HEK-293, CHO-K1, or 1321N1 cells).
 - Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
 - Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

Binding Reaction:

- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective CCK1 receptor radioligand (e.g., [³H]-L-364,718 or [¹²⁵I]CCK-8), and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, a parallel set of reactions is included containing a high concentration of an unlabeled selective antagonist (e.g., 1 μM SR27897).
- Incubate the plate at a controlled temperature (e.g., 21-37°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).



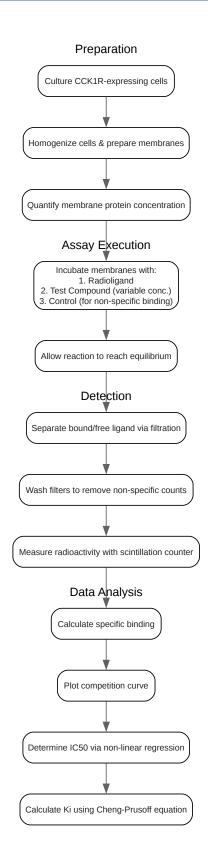
Separation and Detection:

- Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Allow the filters to dry, then add scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a CCK1 receptor radioligand binding assay.



Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the CCK1 receptor by monitoring changes in intracellular calcium concentration, a direct consequence of Gq pathway activation.

Methodology:

- Cell Preparation:
 - Seed cells expressing the CCK1 receptor (e.g., CHO-CCK1R or HEK-293) onto blackwalled, clear-bottom 96- or 384-well microplates.
 - Allow cells to adhere and grow to an appropriate confluency (typically 24-48 hours).
- Dye Loading:
 - Aspirate the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer. Probenecid may be included to prevent dye extrusion.
 - Incubate the plate in the dark at 37°C for 30-60 minutes to allow for dye uptake and deesterification.
 - Wash the cells gently with buffer to remove excess extracellular dye.
- · Compound Addition and Measurement:
 - Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
 - Establish a stable baseline fluorescence reading for each well.
 - Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of antagonist followed by a challenge with a known agonist like CCK-8 (for antagonist mode).





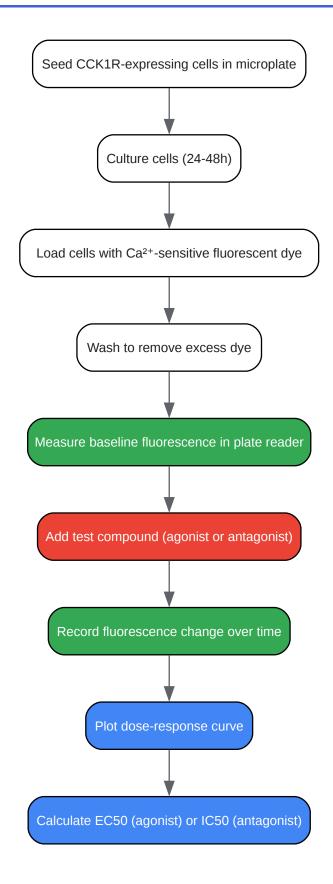


 Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

• Data Analysis:

- For each well, calculate the change in fluorescence (peak response minus baseline).
- For agonist testing, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
- For antagonist testing, perform agonist dose-response curves in the presence of different antagonist concentrations to determine the IC50 or to calculate the pA2 value via a Schild plot.





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Caption: Workflow for an intracellular calcium flux assay.



In Vivo Gallbladder Contraction Assay

This in vivo assay assesses the functional activity of CCK1 receptor ligands by measuring their effect on gallbladder contraction, a primary physiological response mediated by the receptor.

Methodology:

- Animal Preparation:
 - Use appropriate animal models, such as mice or rats.
 - Fast the animals overnight with free access to water to ensure the gallbladder is filled.
- · Compound Administration:
 - Administer the test compound (agonist or antagonist) via the desired route (e.g., oral gavage, intravenous injection).
 - For antagonist studies, administer the antagonist a set time before challenging with a CCK1 receptor agonist (e.g., CCK-8).
- Measurement of Gallbladder Contraction:
 - At a predetermined time point after compound administration (e.g., 15-30 minutes), euthanize the animal.
 - Carefully dissect and excise the gallbladder.
 - Measure the gallbladder weight. A decrease in weight relative to vehicle-treated controls indicates contraction and emptying.
 - Alternatively, gallbladder volume can be measured non-invasively in larger animals or humans using ultrasonography.
- Data Analysis:
 - Compare the mean gallbladder weights or volumes between different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).



 Determine the dose-response relationship for agonists or the inhibitory effect of antagonists.

Conclusion

The CCK1 receptor is a well-characterized GPCR with critical functions in digestion and appetite control. Its distinct pharmacology and complex signaling capabilities make it a significant area of research. The detailed understanding of its structure, function, and signaling pathways, facilitated by robust experimental methodologies, has established the CCK1 receptor as a promising therapeutic target for a range of conditions, including obesity, metabolic syndrome, and gastrointestinal motility disorders. Future research focusing on biased agonism and allosteric modulation may unlock new therapeutic strategies with improved efficacy and reduced side effects.

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